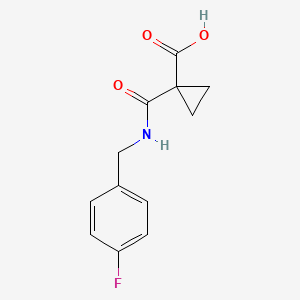

1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid

Description

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7) is a cyclopropane-based small molecule featuring a carbamoyl group linked to a 4-fluorophenyl ring and a carboxylic acid moiety on the cyclopropane core. Its molecular formula is C₁₁H₁₀FNO₃, with a molecular weight of 223.20 g/mol . Synthesized via a reaction between cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline derivatives in tetrahydrofuran (THF) under nitrogen, it is characterized as a white powder with high purity (≥99.5% assay) and a density of 1.521 g/cm³ . The compound exhibits a high boiling point (475.2°C) and low vapor pressure (0.0±1.2 mmHg at 25°C), indicating thermal stability .

Primarily used as an intermediate in the synthesis of cabozantinib, a tyrosine kinase inhibitor for cancer therapy, its structural rigidity and hydrogen-bonding capacity (from the carbamoyl and carboxylic acid groups) enhance binding affinity in drug-target interactions .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(15)12(5-6-12)11(16)17/h1-4H,5-7H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJNTFWMJIQVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NCC2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid typically involves the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-((4-Fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

1-((4-Fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bromine and chlorine increase density (e.g., 1.671 g/cm³ for bromophenyl vs. 1.521 g/cm³ for fluorophenyl) due to higher atomic mass .

- Thermal Stability : The carbamoyl-containing target compound has a significantly higher boiling point (475.2°C) compared to analogs like the chloro-fluoro derivative (331.7°C), likely due to stronger intermolecular hydrogen bonding .

Research Findings

- Cabozantinib Intermediate: The target compound’s carbamoyl group is critical for binding to MET and VEGFR2 kinases, with IC₅₀ values in the nanomolar range .

- Halogenated Analogs : Bromophenyl and chloro-fluoro derivatives exhibit improved blood-brain barrier penetration in preclinical studies, making them candidates for CNS-targeted therapies .

- Pyridinyl Derivative : Demonstrates moderate inhibition of c-Met kinase (IC₅₀ = 120 nM), highlighting the role of heteroaromatic substituents in modulating selectivity .

Biological Activity

1-((4-Fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : 1-((4-Fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid

- Molecular Formula : C11H10FNO3

- Molecular Weight : 221.20 g/mol

The compound features a cyclopropane ring, a carbamoyl group, and a fluorobenzyl moiety, which contribute to its unique biological properties.

The biological activity of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid is primarily attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.

- Receptor Modulation : It can interact with various receptors, influencing cellular responses related to growth and apoptosis.

Biological Activity

Research has indicated that 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, promoting apoptosis.

- Anti-inflammatory Effects : By inhibiting COX enzymes, it may reduce inflammation in various models.

- Antimicrobial Properties : Some studies indicate potential antimicrobial activity against specific bacterial strains.

Data Table: Biological Activity Overview

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antitumor | MTT Assay | IC50 = 15 µM | |

| Anti-inflammatory | COX Inhibition | 70% inhibition at 50 µM | |

| Antimicrobial | Zone of Inhibition | Effective against E. coli |

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid exhibited significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing an IC50 value of approximately 15 µM, indicating strong potential as an antitumor agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the administration of the compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6. The study concluded that the compound's COX-inhibitory activity is a contributing factor to its anti-inflammatory effects.

Research Findings

Recent research has focused on the synthesis and optimization of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid derivatives to enhance its biological activity. Modifications at the benzyl position have shown improved potency against specific cancer types while maintaining low toxicity profiles.

Q & A

Basic Research Questions

What synthetic routes are effective for preparing 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via cyclopropanation followed by carbamoyl coupling. For example, cyclopropane intermediates are often prepared using 1-bromo-2-chloroethane with nitriles (e.g., 4-fluorophenylacetonitrile) under basic conditions, achieving yields of ~77–79% . Carbamoyl group introduction typically employs activated esters (e.g., methyl esters) reacting with 4-fluorobenzylamine. Reaction optimization involves adjusting catalysts (e.g., DCC/HOBt for amidation), solvent polarity (THF vs. DMF), and temperature (0–25°C) to minimize side reactions like ester hydrolysis .

How is the structural identity of this compound validated, and what analytical techniques are critical?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR : - and -NMR to confirm cyclopropane ring geometry (characteristic signals at δ 1.2–1.8 ppm for cyclopropane protons) and carbamoyl/fluorobenzyl substituents .

- HRMS : Accurate mass analysis (e.g., ESI-HRMS) to verify molecular formula (e.g., [M+H] = 278.09) and rule out impurities .

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., ≥98% purity) under gradient elution (water/acetonitrile with 0.1% TFA) .

Advanced Research Questions

How can structural modifications enhance inhibitory activity against c-Met kinase, and what SAR trends are observed?

Methodological Answer:

In c-Met kinase inhibitors, the 4-fluorobenzyl carbamoyl group contributes to binding via hydrophobic interactions. SAR studies show:

- Fluorine positioning : 4-F substitution on the benzyl group improves target affinity compared to 2-F or 3-F analogs (IC reduction by ~30%) .

- Cyclopropane ring : Replacement with larger rings (e.g., cyclohexane) reduces activity due to steric clashes, while methylcyclopropane derivatives maintain potency .

- Carboxylic acid : Esterification (e.g., methyl ester) improves cell permeability but requires hydrolysis in vivo for activity .

What computational strategies predict binding interactions between this compound and enzymatic targets?

Methodological Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the carbamoyl NH and kinase hinge residues (e.g., Met1160 in c-Met) .

- DFT calculations : Assess electronic effects of the fluorobenzyl group (e.g., charge distribution, dipole moments) to optimize ligand-receptor complementarity .

- MD simulations : Reveal conformational stability of the cyclopropane ring under physiological conditions, highlighting its role in reducing entropic penalties upon binding .

How can contradictions in biological activity data across assays be systematically resolved?

Methodological Answer:

Discrepancies often arise from:

- Assay conditions : Varying ATP concentrations (e.g., 10 μM vs. 1 mM) in kinase assays alter IC values. Standardize using ADP-Glo™ or radiometric assays .

- Cell-line specificity : c-Met overexpression levels (e.g., EBC-1 vs. MKN45 cells) influence potency. Validate using isogenic models with CRISPR-edited c-Met .

- Compound stability : Degradation in serum (e.g., ester hydrolysis) can skew results. Monitor stability via LC-MS over 24-hour incubations .

What strategies optimize enantiomeric purity in cyclopropane-containing analogs?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclopropanation to control stereochemistry .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Asymmetric catalysis : Employ Rh(II)-catalyzed cyclopropanations (e.g., Davies catalyst) for >90% enantiomeric excess .

How do isotopic labeling (e.g., 13^{13}13C) aid in metabolic studies of this compound?

Methodological Answer:

- Synthesis : Introduce C at the cyclopropane carboxylate via labeled sodium cyanide in cyclopropanation .

- Tracing : Use LC-MS/MS to track C-labeled metabolites in hepatocyte incubations, identifying oxidative pathways (e.g., CYP3A4-mediated defluorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.